molecular formula C23H23N5O2S B2903279 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1251628-08-6

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2903279
CAS No.: 1251628-08-6
M. Wt: 433.53
InChI Key: RSOXTDCFDYSKAA-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of the ring. The presence of nitrogen, sulfur, and oxygen in the ring structures of this compound makes it particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Triazole Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Due to its complex structure, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler compound with a thiazole ring, known for its antimicrobial properties.

    1,2,3-Triazole: A basic triazole compound used in various chemical reactions and as a building block for more complex molecules.

    Benzylthiazole: A compound with a benzyl group attached to a thiazole ring, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and ring structures, which confer a wide range of biological activities and potential applications. The presence of both triazole and thiazole rings in a single molecule is particularly noteworthy, as it allows for diverse interactions with biological targets.

Biological Activity

The compound 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including the incorporation of triazole and thiazole moieties, suggest diverse biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 2[1(3methoxyphenyl)5methyltriazol4yl]4methylN[(4methylphenyl)methyl]1,3thiazole5carboxamide\text{IUPAC Name }2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell wall synthesis in bacteria, leading to bactericidal effects. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The thiazole component is associated with anticancer properties. In several studies, derivatives of thiazole have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values lower than standard chemotherapeutics like doxorubicin in assays against breast and colon cancer cell lines . The presence of electron-donating groups in the structure enhances its cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Known for its role in enhancing bioactivity due to its ability to form hydrogen bonds with biological targets.
  • Thiazole Moiety : Contributes significantly to the anticancer activity, as evidenced by SAR studies that highlight the importance of substituents on the phenyl rings for enhancing potency .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives, including our compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential as a therapeutic agent .

Research Findings

Recent findings highlight that modifications to the phenyl rings can significantly alter biological activity:

  • Methyl Substitution : Enhances lipophilicity and cellular uptake.
  • Methoxy Group : Imparts additional electron-donating characteristics that may improve binding affinity to target proteins.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-8-10-17(11-9-14)13-24-22(29)21-15(2)25-23(31-21)20-16(3)28(27-26-20)18-6-5-7-19(12-18)30-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXTDCFDYSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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